2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one
Description
2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one is a complex organic compound characterized by its trifluoromethyl group and piperidine ring structure[_{{{CITATION{{{_1{2,2,2-Trifluoro-1-4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl ...
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-hydroxy-4-(2-methylsulfonylphenyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-23(21,22)11-5-3-2-4-10(11)13(20)6-8-18(9-7-13)12(19)14(15,16)17/h2-5,20H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFSVQKZZWVKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2(CCN(CC2)C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization[_{{{CITATION{{{_1{2,2,2-Trifluoro-1-4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl .... Key steps may include:
Formation of Piperidine Ring: : This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Group: : This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of Methanesulfonyl Group: : This is typically done through sulfonation reactions using methanesulfonyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification methods, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Methanesulfonyl chloride, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Its unique structure may be useful in studying biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Applications in material science and the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared with other trifluoromethyl-containing compounds and piperidine derivatives. Similar compounds include:
Trifluoromethylated Piperidines: : These compounds share the trifluoromethyl group and piperidine ring but may differ in their substituents and functional groups.
Methanesulfonyl Derivatives: : Compounds containing methanesulfonyl groups in different positions or on different backbones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
